

An In-depth Technical Guide to 1-(Phenylsulfinyl)piperidine

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Compound of Interest

Compound Name: 1-(Phenylsulfinyl)piperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **1-(Phenylsulfinyl)piperidine**. The information is intended to support researchers and professionals in the fields of organic chemistry and drug development.

Core Compound Specifications

1-(Phenylsulfinyl)piperidine, also known as 1-Benzenesulfinylpiperidine, is a sulfinamide derivative that serves as a valuable reagent in modern organic synthesis.^{[1][2]} Its core specifications are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NOS	[2][3][4][5]
Molecular Weight	209.31 g/mol	[1][2][4]
CAS Number	4972-31-0	[1][2]
Appearance	White to off-white crystalline solid	[4]
Melting Point	84-88 °C	[1][5][6]
Boiling Point (Predicted)	354.2 ± 25.0 °C	[6]
Density (Predicted)	1.22 ± 0.1 g/cm ³	[6]
Purity	≥97%	[1][2]
Storage Temperature	-20°C	[1]

Synthesis of 1-(Phenylsulfinyl)piperidine

An improved and scalable protocol for the synthesis of **1-(Phenylsulfinyl)piperidine** has been developed, demonstrating its utility in producing the reagent in large quantities.

Experimental Protocol: Large-Scale Synthesis

This protocol is adapted from an improved synthesis method for 1-benzenesulfinyl piperidine and its analogs.[7]

Materials:

- Benzenesulfonyl chloride (PhSO₂Cl)
- Sodium sulfite (Na₂SO₃)
- Sodium bicarbonate (NaHCO₃)
- Piperidine
- Ice

- Water

Procedure:

- A suspension of benzenesulfonyl chloride and sodium sulfite in water is prepared.
- The reaction mixture is heated to reflux for a specified period to produce sodium benzenesulfinate (PhSO_2Na).
- The resulting solution is cooled, and benzenesulfinyl chloride (PhSOCl) is generated in situ.
- The reaction mixture is further cooled to 0°C in an ice bath.
- Piperidine is added dropwise to the cooled solution over a period of 1 hour.
- Following the addition, the reaction mixture is stirred in the ice bath for 2 hours, then allowed to warm to room temperature and stirred for an additional hour.
- The mixture is then poured into a vigorously stirred mixture of ice, water, and sodium bicarbonate.
- The resulting precipitate, **1-(Phenylsulfinyl)piperidine**, is collected by filtration, washed with water, and dried.

This method provides a high yield of the desired product as a white crystalline solid.^[8]

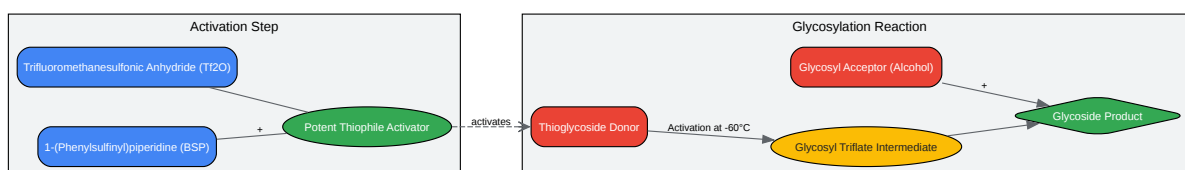
Applications in Organic Synthesis

1-(Phenylsulfinyl)piperidine is a key reagent, particularly in the field of glycosylation chemistry. It is used in combination with trifluoromethanesulfonic anhydride (Tf_2O) to activate thioglycosides for the formation of glycosidic bonds.^[8]

Mechanism of Thioglycoside Activation

The combination of **1-(Phenylsulfinyl)piperidine** and trifluoromethanesulfonic anhydride creates a potent, metal-free thiophile. This system readily activates both armed and disarmed thioglycosides at low temperatures, proceeding through the formation of a glycosyl triflate

intermediate. This reactive intermediate is then efficiently converted to the desired glycoside upon treatment with a glycosyl acceptor (an alcohol).[8]



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Caption: Mechanism of thioglycoside activation using **1-(Phenylsulfinyl)piperidine** and Tf₂O.

Experimental Protocol: Glycosidic Bond Formation

The following is a general protocol for the preparation of glycosides using **1-(Phenylsulfinyl)piperidine** for the activation of thioglycosides.[8]

Materials:

- Thioglycoside (donor)
- 1-Benzenesulfinyl piperidine (BSP)
- 2,4,6-tri-tert-butylpyrimidine (TTBP)
- Activated 3 Å powdered molecular sieves
- Dichloromethane (CH₂Cl₂)
- Trifluoromethanesulfonic anhydride (Tf₂O)
- Glycosyl acceptor (alcohol)

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Magnesium sulfate (MgSO_4)

Procedure:

- To a stirred solution of the thioglycoside, 1-benzenesulfinyl piperidine (1 equivalent), and TTBP (2 equivalents) in dichloromethane, add activated 3 Å powdered molecular sieves.
- Cool the mixture to -60°C under an argon atmosphere.
- Add trifluoromethanesulfonic anhydride (1.1 equivalents) to the cooled solution.
- After 5 minutes, add a solution of the glycosyl acceptor (1.5 equivalents) in dichloromethane.
- Stir the reaction mixture for 2 minutes at -60°C , then allow it to warm to room temperature.
- Filter the reaction mixture and wash the filtrate with saturated aqueous NaHCO_3 followed by brine.
- Dry the organic layer over MgSO_4 and concentrate under reduced pressure.
- The crude product is then purified by silica gel chromatography to yield the desired glycoside.

This methodology has been successfully applied to the synthesis of various disaccharides.[\[8\]](#)

Biological Activity and Potential

While **1-(Phenylsulfinyl)piperidine** itself is primarily recognized as a synthetic reagent, the broader class of piperidine derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities.[\[4\]](#) Various substituted piperidines have been investigated for their potential as anticonvulsants, σ_1 receptor ligands with antiproliferative properties, and acetylcholinesterase inhibitors for the treatment of dementia.[\[9\]\[10\]\[11\]](#)

The piperidine ring is a common structural motif in many pharmaceuticals and alkaloids.[12] The presence of the phenylsulfinyl group in **1-(Phenylsulfinyl)piperidine** introduces a sulfoxide functionality, which can modulate the compound's polarity and solubility, properties that are critical in drug design.[4] Although direct pharmacological applications for **1-(Phenylsulfinyl)piperidine** have not been extensively reported, its role as a versatile building block in the synthesis of complex molecules suggests its indirect importance in the development of new therapeutic agents.[1][4] For instance, it is a reagent for the synthesis of glycan arrays used in affinity studies with influenza hemagglutinins and for preparing highly branched oligosaccharides.[1]

Further research may explore the direct biological effects of **1-(Phenylsulfinyl)piperidine** and its derivatives, potentially uncovering novel pharmacological activities.

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